2-(Phenylacetyl)cyclohexane-1,3-dione
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Overview
Description
2-(2-phenylacetyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C14H14O3 It is a derivative of cyclohexane-1,3-dione, featuring a phenylacetyl group attached to the second carbon of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-phenylacetyl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with phenylacetic acid or its derivatives. One common method includes the use of dimethyl amino pyridine (DMAP) as a catalyst to facilitate the rearrangement of the enol ester to the final triketone molecule . The reaction is usually carried out in a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer pocket in a heating water bath .
Industrial Production Methods
While specific industrial production methods for 2-(2-phenylacetyl)cyclohexane-1,3-dione are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-phenylacetyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenylacetyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2-phenylacetyl)cyclohexane-1,3-dione has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-phenylacetyl)cyclohexane-1,3-dione involves the inhibition of specific enzymes. For instance, it belongs to the triketone class of herbicides, which inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme is crucial for the breakdown of the amino acid tyrosine in plants, leading to the disruption of essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclohexanedione: A parent compound with similar structural features but lacking the phenylacetyl group.
Dimedone (5,5-dimethyl-1,3-cyclohexanedione): A well-known reagent in organic synthesis with similar reactivity.
Triketone Herbicides: Compounds like mesotrione and sulcotrione, which share the triketone structure and herbicidal activity.
Uniqueness
2-(2-phenylacetyl)cyclohexane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
53601-31-3 |
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Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-(2-phenylacetyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C14H14O3/c15-11-7-4-8-12(16)14(11)13(17)9-10-5-2-1-3-6-10/h1-3,5-6,14H,4,7-9H2 |
InChI Key |
CLIATUKUBXTZRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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